Lithium, pentyl-
Overview
Description
Lithium, pentyl- is an organolithium compound that belongs to the class of organometallic reagents. These compounds are characterized by the presence of a carbon-lithium bond. Organolithium compounds are highly reactive and are widely used in organic synthesis due to their strong nucleophilic and basic properties. Lithium, pentyl- specifically refers to a lithium atom bonded to a pentyl group, which is a five-carbon alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium, pentyl- can be synthesized through several methods, including:
Reductive Insertion: This method involves the insertion of lithium metal into an activated carbon-halogen bond (e.g., bromide or iodide).
Halogen-Metal Exchange: This method involves the reaction of an alkyl halide with a lithium metal.
Industrial Production Methods: Industrial production of lithium, pentyl- often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes:
Use of High-Purity Lithium Metal: Ensuring the lithium metal is free from impurities that could affect the reaction.
Controlled Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.
Temperature Control: Maintaining low temperatures to control the reaction rate and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Lithium, pentyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Addition Reactions: Adds to carbonyl compounds to form alcohols.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, carbonyl compounds, and epoxides.
Solvents: Aprotic solvents like diethyl ether and tetrahydrofuran are commonly used.
Temperature: Reactions are typically carried out at low temperatures to control reactivity.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Lithium, pentyl- has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Utilized in the synthesis of polymers and copolymers.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials, including lithium-ion batteries.
Mechanism of Action
The mechanism of action of lithium, pentyl- involves its strong nucleophilic and basic properties. The compound can:
Nucleophilic Attack: Attack electrophilic centers in molecules, leading to the formation of new bonds.
Deprotonation: Remove protons from weak acids, generating carbanions that can further react.
Coordination: Coordinate with transition metals to form organometallic complexes that can catalyze various reactions.
Comparison with Similar Compounds
- Lithium, methyl-
- Lithium, ethyl-
- Lithium, butyl-
Comparison:
- Reactivity: Lithium, pentyl- is more reactive than lithium, methyl- and lithium, ethyl- due to the longer alkyl chain, which provides greater steric hindrance and electron-donating effects.
- Applications: While all these compounds are used in organic synthesis, lithium, pentyl- is particularly useful in the synthesis of larger and more complex molecules due to its longer alkyl chain .
Lithium, pentyl- stands out due to its unique combination of reactivity and versatility, making it a valuable reagent in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
lithium;pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.Li/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYNFEUXWAJZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC[CH2-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436584 | |
Record name | Lithium, pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3525-31-3 | |
Record name | Lithium, pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Pentyl lithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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